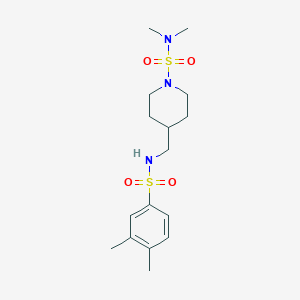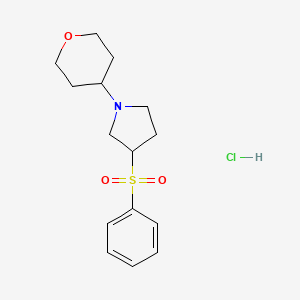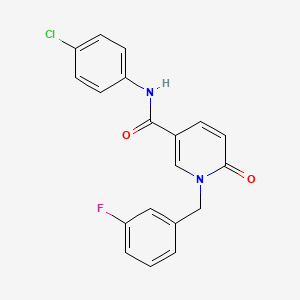![molecular formula C20H14ClN3O3 B2377567 2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326895-60-6](/img/structure/B2377567.png)
2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as BDP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BDP is a pyrazolo[1,5-a]pyrazine derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Potential in Cancer Research
A significant application of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including compounds structurally related to 2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, is in cancer research. These compounds have been shown to inhibit the growth of various cancer cells. For instance, Zhang et al. (2008) reported that these derivatives can inhibit the growth of A549 lung cancer cells in a dose- and time-dependent manner, with certain compounds demonstrating significant inhibitory effects due to specific structural features (Zhang et al., 2008). Similarly, Insuasty et al. (2012) synthesized novel 1,3,5‐trisubstituted 2‐pyrazoline derivatives containing benzodioxol moieties, which showed remarkable activity against various cancer cell lines (Insuasty et al., 2012).
Antimicrobial Potential
Some derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have demonstrated antimicrobial properties. Hassan (2013) synthesized a series of 2-pyrazoline derivatives, showing antimicrobial activity against organisms like E. coli and S. aureus (Hassan, 2013). This highlights the potential of these compounds in developing new antimicrobial agents.
Structural Studies
Structural analysis of these compounds contributes significantly to the understanding of their biological activities. Naveen et al. (2018) conducted a structural elucidation of a novel pyrazole derivative, providing insights into its molecular interactions and stability, which is crucial for understanding its pharmacological properties (Naveen et al., 2018).
Synthesis Methods
Efficient synthesis methods for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are vital for their exploration in scientific research. Jothikrishnan et al. (2010) developed a simple synthesis method for a derivative containing a piperonal moiety, which is essential for further biological evaluations (Jothikrishnan et al., 2010).
Antifungal and Anticancer Activities
Zhang et al. (2016) synthesized pyrazolo[1,5-a]pyrimidines derivatives and evaluated their antifungal abilities, showing potential against phytopathogenic fungi (Zhang et al., 2016). Additionally, Reis et al. (2011) synthesized a series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones with in vitro antiproliferative activities against human cancer cell lines, highlighting their potential in anticancer research (Reis et al., 2011).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-3-1-2-13(8-15)11-23-6-7-24-17(20(23)25)10-16(22-24)14-4-5-18-19(9-14)27-12-26-18/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRPFKQVGREVIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)

![5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377489.png)
![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)

![7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2377499.png)
![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)
![3-(4-ethoxyphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377501.png)
![2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2377503.png)
![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)

![tert-Butyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B2377507.png)
